3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole is a complex organic compound derived from Prothioconazole, which is widely recognized for its antifungal properties. The compound has a molecular formula of C14H15Cl2N3O and a molecular weight of approximately 312.19 g/mol. Its structure features a triazole ring and thiazole moiety, contributing to its biological activity and potential applications in agriculture and pharmaceuticals .
The chemical behavior of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole includes several key reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, which facilitate various transformations depending on the reaction conditions .
3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole exhibits significant antifungal activity, making it valuable in agricultural applications as a fungicide. Its mechanism involves inhibiting key enzymes involved in fungal cell wall synthesis, which is critical for the growth and reproduction of fungi. This compound's specific structural features enhance its binding affinity to target enzymes, resulting in effective inhibition of fungal pathogens .
The synthesis of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole typically involves multi-step organic synthesis techniques. A common method includes:
This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels necessary for research and application .
The primary applications of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole include:
Research into the interactions of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole with biological targets has revealed its potential as an enzyme inhibitor. Studies indicate that it can effectively bind to active sites on enzymes involved in fungal metabolism, thereby disrupting their function and leading to cell death. Further investigations are ongoing to explore its interactions with other biological molecules and pathways .
Several compounds exhibit structural similarities or related biological activities to 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Prothioconazole | C14H15ClN3O | Parent compound with similar antifungal properties |
Tebuconazole | C16H19ClN2O | Broad-spectrum fungicide with different substituents |
Azoxystrobin | C22H23N3O5 | Strobilurin class fungicide with unique mode of action |
Difenoconazole | C19H18ClN3O | Another triazole derivative used in agriculture |
The uniqueness of 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds. Its dual action as both a fungicide and potential pharmaceutical agent sets it apart in research and application contexts .